molecular formula C14H28O2 B579962 Myristic acid, [1-14C] CAS No. 17029-30-0

Myristic acid, [1-14C]

Cat. No. B579962
CAS RN: 17029-30-0
M. Wt: 230.368
InChI Key: TUNFSRHWOTWDNC-HKGQFRNVSA-N
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Description

Myristic acid, also known as tetradecanoic acid, is a naturally occurring saturated fatty acid . It is commonly found in animal and vegetable fats and oils, notably in nutmeg, palm kernel oil, coconut oil, and butter fat . It can also be synthesized in laboratories through various methods such as fatty acid synthesis or the hydrolysis of triglycerides .


Synthesis Analysis

A series of composite phase change materials (PCMs) were synthesized using myristic acid (MA) as the PCM, magnesium oxide (MgO), and hexagonal boron nitride (h-BN) as both support materials and thermal conductivity enhancers .


Molecular Structure Analysis

Myristic acid is a 14-carbon chain fatty acid, which is represented in the standard structure of fatty acids . The hydrocarbon chain provides the fatty acid’s nonpolar properties, while the carboxyl group (-COOH) endows it with reactivity and polar behavior .


Chemical Reactions Analysis

Myristic acid is a 14-carbon chain fatty acid, which is represented in the standard structure of fatty acids . The hydrocarbon chain provides the fatty acid’s nonpolar properties, while the carboxyl group (-COOH) endows it with reactivity and polar behavior .


Physical And Chemical Properties Analysis

Myristic acid is a colorless or white solid . It has a melting point of about 54.4 degrees Celsius, and a boiling point of 250.6 degrees Celsius at 760 mm Hg . It is insoluble in water but soluble in alcohol, benzene, and other organic solvents .

Scientific Research Applications

  • Protein Interactions : Myristic acid interacts with bovine serum albumin, as studied through 13C NMR spectroscopy. These interactions show heterogeneous binding sites and indicate rapid internal motions of the bound myristic acid, suggesting a dynamic interaction with the protein (Hamilton et al., 1984).

  • Antifungal Activities : Analogs of myristic acid have been found to exhibit antifungal activities against various yeasts and fungi, indicating potential applications in developing antifungal agents (Parang et al., 1996).

  • Mycolic Acid Synthesis : Myristic acid is utilized in the biosynthesis of mycolic acids, which are key components in certain bacterial cell walls. This aspect is crucial for understanding bacterial physiology and pathology (Shimakata et al., 1984).

  • Thermal Energy Storage : Myristic acid, when mixed with lauric acid, forms a eutectic mixture with potential applications in low-temperature solar energy storage, showcasing its utility in renewable energy technologies (Keleş et al., 2005).

  • Methane Suppression in Ruminants : Myristic acid acts as a feed additive to suppress methane emissions in sheep, indicating its potential use in reducing greenhouse gas emissions from livestock (Machmüller et al., 2003).

  • Muscle Cell Utilization : The utilization and processing of myristic acid in muscle cells have been studied, highlighting its role in regulating cell function and its incorporation into various lipid fractions (Wang et al., 1991).

  • Effects on Hepatic Cells : Myristic acid induces proteomic and secretomic changes in human liver cells, which could help elucidate the mechanisms behind its association with increased cardiovascular disease risk (Speziali et al., 2018).

  • Food Industry Applications : The safety of myristic acid as a food ingredient has been assessed, considering its widespread use in the food industry and its low toxicity in standard consumption levels (Burdock & Carabin, 2007).

  • Regulatory and Signal Functions : Myristic acid has been recognized for its regulatory and signal functions in various cellular processes, including protein acylation and metabolic pathway regulation (Beauchamp et al., 2009).

  • Fatty Acid Synthesis : The synthesis of unsaturated fatty acids by certain fungi like Penicillium chrysogenum involves myristic acid as a minor substrate, indicating its role in microbial metabolism (Bennett & Quackenbush, 1969).

Safety And Hazards

Myristic acid may cause respiratory irritation, serious eye irritation, and skin irritation . It is also toxic to aquatic life . Therefore, it is advised to avoid contact with skin and eyes, not to breathe dust, and not to ingest .

Future Directions

Research continues into the use of myristic acid in drug delivery systems. Due to its lipophilic nature, it may increase the bioavailability of certain medications, making them more effective . Studies are also ongoing to better understand the role of myristic acid in cellular signaling and how this can be leveraged for therapeutic interventions in various diseases .

properties

IUPAC Name

(114C)tetradecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-13H2,1H3,(H,15,16)/i14+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUNFSRHWOTWDNC-HKGQFRNVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC[14C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001313228
Record name Tetradecanoic-1-14C acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001313228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Myristic acid, [1-14C]

CAS RN

17029-30-0
Record name Tetradecanoic-1-14C acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17029-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetradecanoic-1-14C acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001313228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

At the end of the six-week period, the third group of 5 rats was switched to a diet of palm oil (35% of total calories), protein (about 25% of total calories) and dextrose (the remainder of total calories) for two weeks, with vitamins and minerals continued as before. The palm oil was found by analysis to contain the following percentages of fatty acids (total fatty acid basis): 0.4% C12:0, 1.2% C14:0, 44.8% C16:0, 3.9% C18:0, 50.0% C18:1n-9, 8.4% C18:2n-6 and 0.3% C20:0, providing totals of 50.6% saturated fatty acid and 8.4% polyunsaturated fatty acid. At the end of the two-week period, the five rats of this group were sacrificed and determinations were made as described below.
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Citations

For This Compound
17
Citations
HS Shieh - Comparative biochemistry and physiology, 1969 - Elsevier
1. The ability of intact lobster to synthesize phospholipids from radioisotopically labeled precursors was examined. 2. 2. There was incorporation of 32 P-disodium phosphate, glycerol-1,…
Number of citations: 70 www.sciencedirect.com
ML Agrawal, RD Neuman - Journal of colloid and interface science, 1988 - Elsevier
The lateral shift of the surface concentration profiles was systematically investigated during a study directed at obtaining reliable surface diffusion data for myristic acid monolayers on …
Number of citations: 14 www.sciencedirect.com
P Legrand, D Catheline, V Rioux, G Durand - Lipids, 2002 - Springer
Lauric acid desaturation was investigated and described in liver homogenates and in cultured rat hepatocytes. The identification of the desaturated product of lauric acid has been …
Number of citations: 21 link.springer.com
CL Soliday, PE Kolattukudy - Plant Physiology, 1977 - academic.oup.com
ω-Hydroxylation of fatty acids, which is a key reaction in the biosynthesis of cutin and suberin, has been demonstrated for the first time in a cell-free preparation from a higher plant. A …
Number of citations: 99 academic.oup.com
JS LAI, SI OKUDA, H TAKAHASHI - The Journal of General and …, 1977 - jstage.jst.go.jp
MATERIALS AND METHODS Preparation of membrane vesicles and lipid A. The cells of E. coli W 2252 were grown in a nutrient broth medium supplemented with 0.2% succinate (15) …
Number of citations: 8 www.jstage.jst.go.jp
JS Lai, S Okuda, H ABE… - The Journal of General and …, 1976 - jstage.jst.go.jp
Preparation of membrane vesicles. The cells of E. coli W2252 were grown in a nutrient broth medium supplemented with 0.2% succinate (12) and the membrane vesicles were prepared …
Number of citations: 8 www.jstage.jst.go.jp
S Gavalda, F Bardou, F Laval, C Bon, W Malaga… - Chemistry & biology, 2014 - cell.com
Mycolate-containing compounds constitute major strategic elements of the protective coat surrounding the tubercle bacillus. We have previously shown that FAAL32-Pks13 polyketide …
Number of citations: 109 www.cell.com
D Howling, LJ Morris, AT James - … et Biophysica Acta (BBA)-Lipids and …, 1968 - Elsevier
The most common monoenoic acids have the double bond in position 9: IO though a variety of isomers exist. No studies have, however, been made of the influence of chain length on …
Number of citations: 40 www.sciencedirect.com
IM Morrison - 1976 - mro.massey.ac.nz
A pair of monozygous twin cows was used to investigate the influence of the increased availability of linoleic acid (18:2) to the mammary gland, on the structure and physical properties …
Number of citations: 3 mro.massey.ac.nz
T Ando, R Arima, A Mori, M Uchiyama - Agricultural and Biological …, 1986 - jstage.jst.go.jp
Silkworm moths* 1 were reared in a 16: 8 light-dark cycle throughout their lives. To each pheromonegland of the calling females in the light period [16-14C] hexadecanoic acid (see* 2) …
Number of citations: 14 www.jstage.jst.go.jp

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